molecular formula C11H12O3 B12527257 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- CAS No. 655246-17-6

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-

Cat. No.: B12527257
CAS No.: 655246-17-6
M. Wt: 192.21 g/mol
InChI Key: JZUIWDCJHDUQOU-WCBMZHEXSA-N
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Description

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is a cyclic organic compound with the molecular formula C11H12O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-6-phenyl-1,4-dioxane-2,5-dione with suitable reagents to form the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospinning have been explored for the production of related copolymers, indicating potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is a key process in its application in polymer chemistry. This reaction is facilitated by catalysts and specific reaction conditions, leading to the formation of high-molecular-weight polymers .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxan-2-one: A simpler analog without the methyl and phenyl substituents.

    3-Methyl-1,4-dioxan-2-one: Similar structure but lacks the phenyl group.

    6-Phenyl-1,4-dioxan-2-one: Similar structure but lacks the methyl group.

Uniqueness

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups.

Properties

CAS No.

655246-17-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-phenyl-1,4-dioxan-2-one

InChI

InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10+/m0/s1

InChI Key

JZUIWDCJHDUQOU-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@H](CO1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)OC(CO1)C2=CC=CC=C2

Origin of Product

United States

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